2-(Bromomethyl)-6-methoxypyridine
Overview
Description
2-(Bromomethyl)-6-methoxypyridine is an organic compound with the molecular formula C7H8BrNO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of a bromomethyl group at the 2-position and a methoxy group at the 6-position makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-methoxypyridine typically involves the bromination of 6-methoxypyridine. One common method is the bromination of 6-methoxypyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a free radical mechanism, resulting in the selective bromination at the 2-position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-6-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The methoxy group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The compound can be reduced to remove the bromine atom, yielding 6-methoxypyridine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products:
Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of 6-methoxypyridine.
Oxidation: The major product is 6-methoxy-2-pyridinecarboxaldehyde.
Reduction: The major product is 6-methoxypyridine.
Scientific Research Applications
2-(Bromomethyl)-6-methoxypyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to form covalent bonds with biological targets.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-methoxypyridine involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group acts as an electrophilic center, attracting nucleophiles to form covalent bonds. This reactivity is exploited in various chemical and biological applications, where the compound can modify molecular targets and pathways.
Comparison with Similar Compounds
2-(Chloromethyl)-6-methoxypyridine: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and selectivity in chemical reactions.
2-(Bromomethyl)-4-methoxypyridine: The methoxy group is positioned at the 4-position, leading to different electronic and steric effects.
2-(Bromomethyl)-6-methylpyridine: The methoxy group is replaced by a methyl group, altering the compound’s chemical properties.
Uniqueness: 2-(Bromomethyl)-6-methoxypyridine is unique due to the specific positioning of the bromomethyl and methoxy groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for targeted synthesis and applications in various scientific fields.
Properties
IUPAC Name |
2-(bromomethyl)-6-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-10-7-4-2-3-6(5-8)9-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWDFGQAXHSIMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435292 | |
Record name | 2-(Bromomethyl)-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156094-63-2 | |
Record name | 2-(Bromomethyl)-6-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00435292 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Bromomethyl)-6-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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